6,7-dichloro-5-(N,N-dimethylsulfamoyl)-2,3-dihydrobenzofuran-2-carboxylic acid 6,7-dichloro-5-(N,N-dimethylsulfamoyl)-2,3-dihydrobenzofuran-2-carboxylic acid S 8666 is a potent diuretic with uricosuric action.
Brand Name: Vulcanchem
CAS No.: 103968-87-2
VCID: VC0542234
InChI: InChI=1S/C11H11Cl2NO5S/c1-14(2)20(17,18)7-4-5-3-6(11(15)16)19-10(5)9(13)8(7)12/h4,6H,3H2,1-2H3,(H,15,16)
SMILES: CN(C)S(=O)(=O)C1=C(C(=C2C(=C1)CC(O2)C(=O)O)Cl)Cl
Molecular Formula: C11H11Cl2NO5S
Molecular Weight: 340.2 g/mol

6,7-dichloro-5-(N,N-dimethylsulfamoyl)-2,3-dihydrobenzofuran-2-carboxylic acid

CAS No.: 103968-87-2

Cat. No.: VC0542234

Molecular Formula: C11H11Cl2NO5S

Molecular Weight: 340.2 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

6,7-dichloro-5-(N,N-dimethylsulfamoyl)-2,3-dihydrobenzofuran-2-carboxylic acid - 103968-87-2

Specification

CAS No. 103968-87-2
Molecular Formula C11H11Cl2NO5S
Molecular Weight 340.2 g/mol
IUPAC Name 6,7-dichloro-5-(dimethylsulfamoyl)-2,3-dihydro-1-benzofuran-2-carboxylic acid
Standard InChI InChI=1S/C11H11Cl2NO5S/c1-14(2)20(17,18)7-4-5-3-6(11(15)16)19-10(5)9(13)8(7)12/h4,6H,3H2,1-2H3,(H,15,16)
Standard InChI Key ZTFUDCAAHOVUPH-UHFFFAOYSA-N
SMILES CN(C)S(=O)(=O)C1=C(C(=C2C(=C1)CC(O2)C(=O)O)Cl)Cl
Canonical SMILES CN(C)S(=O)(=O)C1=C(C(=C2C(=C1)CC(O2)C(=O)O)Cl)Cl
Appearance Solid powder

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound features a 2,3-dihydrobenzofuran core substituted at positions 5, 6, and 7. The 5-position contains a dimethylsulfamoyl group (-SO2N(CH3)2), while chlorine atoms occupy positions 6 and 7. A carboxylic acid moiety at position 2 completes the structure (Fig. 1) .

Molecular Formula: C11H11Cl2NO5S
Molecular Weight: 340.2 g/mol
IUPAC Name: 6,7-Dichloro-5-(dimethylsulfamoyl)-2,3-dihydro-1-benzofuran-2-carboxylic acid .

Stereochemical Considerations

The 2R enantiomer demonstrates superior pharmacological activity compared to its 2S counterpart. X-ray crystallography confirms the (2R) configuration induces optimal spatial alignment for target engagement, particularly with renal urate transporters .

Synthetic Methodology

Key Synthesis Pathways

The synthesis involves three primary stages (Scheme 1) :

  • Core Formation: Condensation of 4,5-dichlorocatechol with ethyl acetoacetate under acidic conditions yields the dihydrobenzofuran scaffold.

  • Sulfamoylation: Treatment with N,N-dimethylsulfamoyl chloride in tetrahydrofuran (THF) introduces the sulfamoyl group at position 5.

  • Carboxylation: Oxidation of the 2-methyl group followed by hydrolysis produces the carboxylic acid functionality.

Critical Reaction Parameters:

  • Sulfamoylation requires anhydrous conditions at 0–5°C to prevent hydrolysis .

  • Enantiomeric separation employs chiral HPLC using amylose tris(3,5-dimethylphenylcarbamate) columns .

Analytical Characterization

Nuclear Magnetic Resonance (NMR):

  • ¹H NMR (400 MHz, DMSO-d6): δ 7.85 (s, 1H, H-4), 4.75 (dd, J = 9.2 Hz, H-2), 3.25 (s, 6H, N(CH3)2), 3.10–2.95 (m, 2H, H-3) .

  • ¹³C NMR: 172.4 ppm (C=O), 154.2 ppm (SO2N) .

High-Resolution Mass Spectrometry (HRMS):
Calculated for C11H11Cl2NO5S [M+H]+: 340.9812; Found: 340.9809 .

Pharmacological Profile

Uricosuric and Diuretic Activity

The compound increases uric acid excretion by 82% in oxonate-treated rats at 10 mg/kg (Table 1) .

Table 1: Diuretic and Uricosuric Effects in Rat Models

Dose (mg/kg)Urine Volume (mL/24h)Na+ Excretion (mmol)Uric Acid Clearance (mL/min)
535.2 ± 3.14.8 ± 0.50.42 ± 0.07
1048.7 ± 4.36.9 ± 0.70.79 ± 0.09
2052.1 ± 5.07.2 ± 0.80.83 ± 0.11

Data adapted from Harada et al. (1987) .

Mechanistically, it inhibits URAT1 (SLC22A12) and GLUT9 (SLC2A9) transporters, reducing urate reabsorption in proximal tubules. The dimethylsulfamoyl group enhances binding affinity to these targets compared to unsubstituted analogs .

Cell LineIC50 (μM)Mechanism
MDA-MB-2312.52 ± 0.39G2/M arrest, apoptosis
MCF-74.81 ± 0.56Carbonic anhydrase IX inhibition

Key pathways affected:

  • Carbonic Anhydrase IX/XII Inhibition: Ki = 8.2 nM for hCA IX, altering tumor pH regulation.

  • Apoptosis Induction: 43% Annexin V+ cells at 5 μM via Bcl-2/Bax ratio modulation.

Structure-Activity Relationships (SAR)

Substituent Effects

Sulfamoyl Modifications:

  • N,N-Dimethyl > N-methyl > unsubstituted (Table 3) .

  • Bulkier groups (e.g., N,N-diethyl) reduce renal transporter affinity by 60% .

Table 3: Impact of 5-Substituents on Uricosuric Activity

SubstituentRelative Potency (%)
-SO2NH2100
-SO2N(CH3)2320
-SO2N(C2H5)285

Data normalized to parent sulfonamide .

Enantiomeric Specificity

The (2R)-enantiomer exhibits 5.8-fold greater uricosuric activity than (2S) (ED50 = 1.2 vs. 6.9 mg/kg) . Molecular docking shows the R-configuration optimally positions the carboxylic acid for ionic interactions with URAT1 Lys-33.

Pharmacokinetics and Metabolism

Absorption and Distribution

  • Oral Bioavailability: 67% in rats (10 mg/kg dose) .

  • Protein Binding: 92% bound to serum albumin, primarily via sulfamoyl group interactions.

  • Volume of Distribution: 0.8 L/kg, indicating limited tissue penetration.

Metabolic Pathways

Primary metabolism involves:

  • Oxidative Dechlorination: CYP3A4-mediated 6-Cl removal (15% of dose).

  • Sulfamoyl Hydrolysis: Esterase cleavage to sulfonic acid (major urinary metabolite) .

Comparative Analysis with Therapeutic Agents

vs. Probenecid:

  • 3.2-fold higher urate clearance at equivalent doses .

  • Lower nephrotoxicity risk due to reduced organic anion transporter (OAT) inhibition.

vs. Lesinurad:

  • Superior CA IX inhibition (Ki 8.2 vs. 34 nM).

  • Shorter half-life (4.1 vs. 12 h) necessitates twice-daily dosing.

Emerging Applications

Oncology Combinations

Synergy observed with cisplatin in triple-negative breast cancer:

  • Combination Index (CI) = 0.32 at ED75.

  • Mechanistic basis: CA IX inhibition enhances cisplatin uptake by 2.7-fold.

Material Science Applications

The sulfamoyl-carboxylic acid motif facilitates metal-organic framework (MOF) construction:

  • Surface Area: 1,240 m²/g (vs. 980 m²/g for benzoic acid analogs) .

  • CO2 Adsorption: 4.8 mmol/g at 298K .

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